(2-Chloro-4-cyclopropylphenyl)methanol is an organic compound with the molecular formula . It features a chloro-substituted phenyl ring connected to a cyclopropyl group and a methanol moiety. This compound has garnered attention in various fields due to its potential biological activity and utility as an intermediate in organic synthesis .
(2-Chloro-4-cyclopropylphenyl)methanol falls under the category of organic compounds, specifically phenolic compounds due to the presence of the hydroxyl (-OH) group attached to a phenyl ring. It is classified as an alcohol and a chlorinated aromatic compound.
The synthesis of (2-Chloro-4-cyclopropylphenyl)methanol primarily involves the reduction of 2-chloro-4-cyclopropylbenzaldehyde. The following outlines the method:
The reduction process involves nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the alcohol.
The molecular structure of (2-Chloro-4-cyclopropylphenyl)methanol can be represented as follows:
InChI=1S/C10H11ClO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2
IFRLTOGPSLIABA-UHFFFAOYSA-N
The compound has a molecular weight of approximately 188.65 g/mol. Its structure consists of:
(2-Chloro-4-cyclopropylphenyl)methanol is capable of undergoing several chemical reactions:
Reaction Type | Reagents |
---|---|
Oxidation | Potassium permanganate, Chromium trioxide |
Reduction | Sodium borohydride, Lithium aluminum hydride |
Substitution | Sodium methoxide, Potassium tert-butoxide |
Relevant data regarding these properties can be found in chemical databases and literature .
(2-Chloro-4-cyclopropylphenyl)methanol has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4